molecular formula C16H22N2O6S2 B2455915 N-(1,1-dioxidotetrahydro-3-thienyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide CAS No. 612526-38-2

N-(1,1-dioxidotetrahydro-3-thienyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide

Cat. No.: B2455915
CAS No.: 612526-38-2
M. Wt: 402.48
InChI Key: HTYUDVRXPLNYCM-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide is a useful research compound. Its molecular formula is C16H22N2O6S2 and its molecular weight is 402.48. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-(oxolan-2-ylmethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S2/c19-16(18-13-7-9-25(20,21)11-13)12-3-5-15(6-4-12)26(22,23)17-10-14-2-1-8-24-14/h3-6,13-14,17H,1-2,7-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYUDVRXPLNYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-Dioxidotetrahydro-3-thienyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide is a complex organic compound that has attracted attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several unique structural components:

  • Dioxidotetrahydro-thienyl group : This moiety suggests interactions with various biological targets.
  • Benzamide core : Known for its role in various pharmacological applications.
  • Tetrahydro-2-furanylmethyl amine : This group may enhance the compound's bioactivity.

The molecular formula of the compound is C15H20N2O4SC_{15}H_{20}N_{2}O_{4}S with a molecular weight of 320.4 g/mol.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that compounds with similar structural features exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives with the thienyl structure can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators like prostaglandins. The inhibition of COX-2 has been particularly notable, with some derivatives demonstrating IC50 values lower than 0.5 μM, indicating potent anti-inflammatory effects .

2. Analgesic Effects

The analgesic activity of this compound has been evaluated in various studies. Compounds similar to this compound have shown analgesic effects comparable to standard drugs like sodium diclofenac. For example, certain derivatives exhibited analgesic activity percentages ranging from 40% to 51% in preclinical models .

Research Findings and Case Studies

StudyCompoundActivityIC50 Value
COX InhibitorsAnti-inflammatory<0.5 μM
TetrahydroquinolinesAntitumor2.5 - 12.5 μg/mL
Sulfonamide DerivativesAnalgesic~51% protection

Case Study: Anti-inflammatory Mechanism

A study evaluated the anti-inflammatory effects of sulfonamide derivatives similar to the target compound. The results indicated that these compounds significantly inhibited edema formation in animal models and reduced serum levels of inflammatory cytokines such as IL-1β . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzamide core enhanced COX-2 selectivity.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including those structurally related to N-(1,1-dioxidotetrahydro-3-thienyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide, as anticancer agents. For instance, compounds with similar sulfonamide structures have been evaluated for their ability to inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Sulfonamides are known to inhibit enzymes such as carbonic anhydrase and various proteases. Research indicates that related compounds have shown promise in inhibiting α-glucosidase and acetylcholinesterase, which are crucial targets in diabetes and Alzheimer's disease therapies .

Antimicrobial Properties

Sulfonamides have historically been used as antibiotics. The incorporation of thiophene and furan rings may enhance antimicrobial activity against various pathogens. Studies have indicated that derivatives of sulfonamides exhibit significant antibacterial and antifungal activities, suggesting that this compound could also possess similar properties .

Antimalarial Potential

The search for new antimalarial agents has led to the synthesis of various sulfonamide derivatives. Compounds structurally akin to this compound have been identified as potential leads in developing new antimalarial drugs due to their ability to interfere with critical metabolic pathways in malaria parasites .

Case Study 1: Anticancer Evaluation

Case Study 2: Enzyme Inhibition Assays

In this study, compounds similar to this compound were tested for their inhibitory effects on α-glucosidase and acetylcholinesterase. Results demonstrated effective inhibition at low concentrations, suggesting potential therapeutic applications in managing diabetes and neurodegenerative diseases .

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